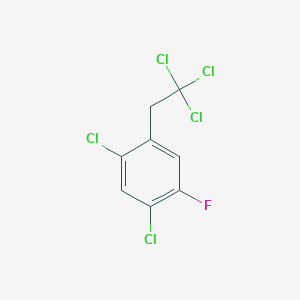
2,4-Dichloro-5-(2',2',2'-trichloroethyl)fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its molecular structure, which includes two chlorine atoms, one fluorine atom, and a trichloroethyl group attached to a benzene ring.
Preparation Methods
The synthesis of 2,4-Dichloro-5-(2’,2’,2’-trichloroethyl)fluorobenzene involves several steps. . The reaction conditions typically involve the use of bromine and a suitable solvent under controlled temperature and pressure conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2,4-Dichloro-5-(2’,2’,2’-trichloroethyl)fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to remove chlorine atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dichloro-5-(2’,2’,2’-trichloroethyl)fluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: Researchers use it to study the effects of halogenated compounds on biological systems.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4-Dichloro-5-(2’,2’,2’-trichloroethyl)fluorobenzene exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
2,4-Dichloro-5-(2’,2’,2’-trichloroethyl)fluorobenzene can be compared with other similar compounds, such as:
5-Bromo-2,4-dichloropyrimidine: This compound is also used in organic synthesis and has similar halogenated functional groups.
2,4-Dichloro-5-fluorobenzoyl chloride: Another compound with similar halogenation patterns, used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of 2,4-Dichloro-5-(2’,2’,2’-trichloroethyl)fluorobenzene lies in its specific combination of chlorine, fluorine, and trichloroethyl groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
1,5-dichloro-2-fluoro-4-(2,2,2-trichloroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl5F/c9-5-2-6(10)7(14)1-4(5)3-8(11,12)13/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOHSZMQQKPBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Cl)CC(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl5F |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














